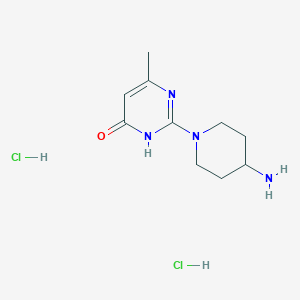

2-(4-aminopiperidin-1-yl)-6-methylpyrimidin-4(3H)-one dihydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(4-aminopiperidin-1-yl)-4-methyl-1H-pyrimidin-6-one;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O.2ClH/c1-7-6-9(15)13-10(12-7)14-4-2-8(11)3-5-14;;/h6,8H,2-5,11H2,1H3,(H,12,13,15);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITQMFTHGUKRTOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=N1)N2CCC(CC2)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18Cl2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-aminopiperidin-1-yl)-6-methylpyrimidin-4(3H)-one dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-aminopiperidine with 6-methylpyrimidin-4(3H)-one in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the dihydrochloride salt form of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(4-aminopiperidin-1-yl)-6-methylpyrimidin-4(3H)-one dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amino group in the piperidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted derivatives of the original compound.

Scientific Research Applications

2-(4-aminopiperidin-1-yl)-6-methylpyrimidin-4(3H)-one dihydrochloride has several scientific research applications, including:

Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.

Biological Research: The compound can be used to study the interactions of pyrimidine derivatives with biological targets.

Pharmaceuticals: It may serve as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic benefits.

Mechanism of Action

The mechanism of action of 2-(4-aminopiperidin-1-yl)-6-methylpyrimidin-4(3H)-one dihydrochloride involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 2-(4-Aminopiperidin-1-yl)-6-methylpyrimidin-4(3H)-one dihydrochloride

- CAS Number : 1158247-58-5

- Molecular Formula : C₉H₁₇Cl₂N₅O

- Molecular Weight : 282.17 g/mol

- Structure: Features a pyrimidin-4(3H)-one core substituted with a 6-methyl group and a 4-aminopiperidin-1-yl moiety. The dihydrochloride salt enhances solubility and stability .

Synthesis: Synthesized via nucleophilic substitution reactions involving pyrimidinone intermediates and functionalized piperidine derivatives. The dihydrochloride form is obtained through acid treatment of the free base .

Structural Analogs

Table 1: Key Structural and Functional Comparisons

Key Observations :

Core Structure : The pyrimidin-4(3H)-one backbone is shared with 2-mercapto-6-methylpyrimidin-4(3H)-one and levocetirizine derivatives. Substitutions at the 2-position (e.g., piperidinyl vs. piperazinyl) dictate target specificity .

Amino vs. Mercapto Groups: The 4-aminopiperidinyl group in the target compound may enhance hydrogen-bonding interactions with biological targets compared to the thiol group in 2-mercapto derivatives .

Salt Form: The dihydrochloride salt improves aqueous solubility (cf. free bases like 6-amino-2-(4-benzylpiperidin-1-yl)pyrimidin-4(3H)-one), a critical factor in bioavailability .

Pharmacological and Physicochemical Properties

- Solubility : The dihydrochloride salt increases solubility in polar solvents, similar to levocetirizine dihydrochloride .

Biological Activity

2-(4-aminopiperidin-1-yl)-6-methylpyrimidin-4(3H)-one dihydrochloride, a synthetic organic compound, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound features a heterocyclic structure with a pyrimidine ring, which is known for its diverse biological properties, including antimicrobial, antiviral, and anticancer activities.

- Molecular Formula : C10H18Cl2N4O

- Molecular Weight : 281.18 g/mol

- CAS Number : 2034613-76-6

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. These interactions may modulate enzyme activities or receptor functions, leading to significant biological effects. Similar compounds have been noted for their antibacterial and antifungal activities, suggesting that this compound may also exhibit these properties through similar biochemical pathways.

Antimicrobial Activity

Research indicates that derivatives of pyrimidine compounds can exhibit substantial antibacterial and antifungal effects. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism.

Anticancer Potential

In vitro studies have shown that compounds structurally related to this compound can inhibit the growth of various tumor cell lines. For instance, cytotoxicity tests against human (HEP-G2) and murine (NEURO 2A) tumor cell lines demonstrated that certain derivatives possess significant growth-inhibitory effects .

Case Study: Synthesis and Evaluation of Derivatives

A study focused on synthesizing new peptide derivatives of 4-aminopyridine, which is structurally related to our compound, aimed at reducing toxicity while maintaining efficacy against neurodegenerative diseases like Alzheimer's. The synthesized derivatives showed markedly lower toxicity compared to their parent compounds, indicating the potential for safer therapeutic options .

In Vitro Cytotoxicity Testing

The cytotoxic effects of this compound were assessed using the MTT assay. The results indicated that certain concentrations led to significant cell death in targeted cancer cell lines, supporting its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Antimicrobial, Anticancer |

| 4-Aminopyridine | Structure | Neuroprotective, Anticancer |

| Pyrimidine Derivatives | Structure | Antibacterial, Antiviral |

Q & A

Q. What are the recommended synthetic routes for 2-(4-aminopiperidin-1-yl)-6-methylpyrimidin-4(3H)-one dihydrochloride, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, including condensation and cyclization (e.g., coupling 4-aminopiperidine with methyl-substituted pyrimidinone precursors). Key steps:

- Reagents : Use bases like sodium hydride or potassium carbonate to facilitate nucleophilic substitution.

- Conditions : Optimize temperature (e.g., 80–100°C for cyclization) and pH control to enhance selectivity.

- Purification : Employ recrystallization or column chromatography using polar solvents (e.g., methanol/ethyl acetate mixtures) .

- Yield Optimization : Monitor reaction progress via TLC or HPLC to minimize side products.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodological Answer :

- Spectroscopy :

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., piperidine ring protons at δ 2.5–3.5 ppm, pyrimidinone carbonyl at ~160 ppm).

- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ peak at m/z 227.73 for the free base) .

- Crystallography :

- X-ray Diffraction : Resolve hydrogen-bonding networks (e.g., N–H⋯O interactions) and confirm stereochemistry. Use SHELX programs for refinement .

Q. What are the solubility properties and formulation challenges in aqueous vs. organic solvents?

- Methodological Answer :

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Data Normalization : Account for differences in assay conditions (e.g., cell lines, IC₅₀ protocols).

- Structural Analog Comparison : Compare with related dihydropyrimidinones (e.g., DPP-IV inhibitors) to identify structure-activity relationships .

- Meta-Analysis : Use statistical tools (e.g., ANOVA) to evaluate variability in reported IC₅₀ values .

Q. What computational approaches are used to model receptor interactions and predict binding affinity?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., DPP-IV or kinase domains).

- MD Simulations : Analyze stability of ligand-receptor complexes (e.g., 100-ns simulations in GROMACS).

- QSAR Models : Corrogate substituent effects (e.g., piperidine methylation) with activity data .

Q. What strategies mitigate degradation during storage and handling?

- Methodological Answer :

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring.

- Packaging : Store in amber glass under argon; avoid plastic containers (risk of chloride leaching) .

- Degradation Pathways : Identify major impurities (e.g., hydrolyzed pyrimidinone) via LC-MS .

Q. How can researchers design assays to evaluate target selectivity against related enzymes (e.g., DPP-IV vs. DPP-8/9)?

- Methodological Answer :

- Enzyme Panel Screening : Use recombinant human DPP-IV, DPP-8, and DPP-9 in parallel assays.

- Kinetic Analysis : Measure Kₘ and Vₘₐₓ under identical buffer conditions (pH 7.4, 37°C).

- Inhibitor Profiling : Compare IC₅₀ values; selectivity ratios >100-fold indicate specificity .

Q. What are best practices for ensuring reproducibility in multi-step synthesis?

- Methodological Answer :

- Process Validation : Document critical parameters (e.g., reaction time, stoichiometry) using QbD principles.

- Intermediate Characterization : Validate purity at each step via NMR/HPLC (>95% purity threshold).

- Batch Records : Include detailed notes on deviations (e.g., temperature fluctuations during cyclization) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.